molecular formula C8H16ClNO B2826304 8-Oxa-5-azaspiro[3.6]decane;hydrochloride CAS No. 2287302-08-1

8-Oxa-5-azaspiro[3.6]decane;hydrochloride

Cat. No. B2826304
CAS RN: 2287302-08-1
M. Wt: 177.67
InChI Key: WNTRXHAPLJVHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Oxa-5-azaspiro[3.6]decane hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a spirocyclic compound that contains a nitrogen atom and an oxygen atom in its ring structure. It is also known as spiro[4.5]decan-8-one, 2,3,3a,4,5,6-hexahydro-8-oxa-5-aza-, hydrochloride (1:1), and has the chemical formula C10H18ClNO2.

Mechanism of Action

The exact mechanism of action of 8-Oxa-5-azaspiro[3.6]decane hydrochloride is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. 8-Oxa-5-azaspiro[3.6]decane hydrochloride is thought to enhance the activity of GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 8-Oxa-5-azaspiro[3.6]decane hydrochloride can produce a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can lead to a reduction in neuronal activity. This may explain its anticonvulsant and anxiolytic effects. Additionally, it has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-Oxa-5-azaspiro[3.6]decane hydrochloride is its potential therapeutic applications. It has been found to exhibit a range of pharmacological effects that make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its relatively complex synthesis method. This can make it difficult to produce in large quantities, which may limit its use in research studies.

Future Directions

There are several future directions for research on 8-Oxa-5-azaspiro[3.6]decane hydrochloride. One area of interest is its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with the GABA neurotransmitter system. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in research studies.

Synthesis Methods

The synthesis of 8-Oxa-5-azaspiro[3.6]decane hydrochloride can be achieved through a multi-step process. The first step involves the reaction between 4-chlorobutanal and 1,2-ethanediamine, which results in the formation of a Schiff base. This Schiff base is then reacted with 1,3-propanediol to form a spirocyclic intermediate. The final step involves the reduction of the spirocyclic intermediate with sodium borohydride to form 8-Oxa-5-azaspiro[3.6]decane hydrochloride.

Scientific Research Applications

8-Oxa-5-azaspiro[3.6]decane hydrochloride has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. Additionally, it has been investigated for its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

8-oxa-5-azaspiro[3.6]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-8(3-1)4-6-10-7-5-9-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTRXHAPLJVHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCOCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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